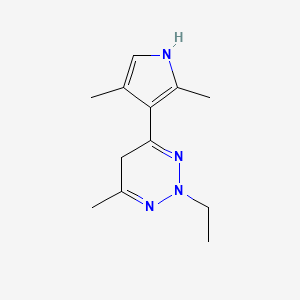

4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine

Description

Properties

Molecular Formula |

C12H18N4 |

|---|---|

Molecular Weight |

218.30 g/mol |

IUPAC Name |

4-(2,4-dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-5H-triazine |

InChI |

InChI=1S/C12H18N4/c1-5-16-14-9(3)6-11(15-16)12-8(2)7-13-10(12)4/h7,13H,5-6H2,1-4H3 |

InChI Key |

FYOOJUGOUOGDKM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1N=C(CC(=N1)C2=C(NC=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine typically involves multi-step reactions. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-(1,4-Dimethyl-1H-pyrrol-2-yl)-2-ethyl-2,5-dihydro-6-methyl-1,2,3-triazine (CAS: 545369-22-0)

This positional isomer differs in the substitution pattern of the pyrrole ring (1,4-dimethyl vs. 2,4-dimethyl in the target compound). For example, the 2,4-dimethyl configuration may enhance π-stacking interactions due to the proximity of methyl groups to the triazine core, whereas the 1,4-isomer might exhibit reduced planarity .

Pyrrole-Containing Analogues with Alternative Scaffolds

highlights compounds with the 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone moiety but divergent core structures:

- Compound 14 (pyrido-pyrimidone scaffold) : Exhibits biological activity, suggesting the scaffold synergizes with the pyrrole moiety for target engagement.

- Compound 19 (unknown scaffold): Inactive despite containing the same pyrrole group, emphasizing the critical role of the core structure.

- Compound 21 (imidazo-pyridine scaffold) : Retains activity, indicating partial isosteric compatibility with pyrido-pyrimidone.

Triazine Derivatives with Coumarin and Pyrazolone Substituents

describes triazine derivatives fused with coumarin or pyrazolone groups. These compounds demonstrate how bulky substituents (e.g., coumarin) can enhance π-π interactions but may reduce bioavailability. The target compound’s simpler ethyl and methyl substituents likely improve membrane permeability compared to these analogues .

Oxadiazole-Based Prodrugs

discusses bis-oxadiazole prodrugs designed to release amidine moieties. While functionally distinct, these compounds share nitrogen-rich heterocycles with the target molecule. The triazine core in the target compound may similarly act as a hydrogen-bond acceptor, though its reduced oxidation state (dihydro form) could lower metabolic liability compared to oxadiazoles .

Key Research Findings

- Scaffold Dependency : The 2,4-dimethylpyrrole moiety alone is insufficient for bioactivity; the core structure (e.g., triazine vs. pyrido-pyrimidone) dictates functional outcomes .

- Steric and Electronic Effects : Positional isomerism in pyrrole substituents (2,4- vs. 1,4-dimethyl) may influence molecular packing and intermolecular interactions .

- Comparative Solubility : The dihydrotriazine core likely offers improved aqueous solubility over fully aromatic heterocycles (e.g., pyrido-pyrimidone) due to reduced planarity .

Biological Activity

The compound 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyrrole ring fused with a triazine moiety, contributing to its unique biological profile.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of triazines have been shown to inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. They may also inhibit key signaling pathways involved in cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 7.01 ± 0.60 | Apoptosis induction |

| Compound B | A549 | 8.55 ± 0.35 | Mitochondrial disruption |

| Compound C | MCF-7 | 14.31 ± 0.90 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar pyrrole and triazine derivatives have demonstrated effectiveness against various bacterial strains:

- Tested Strains : Staphylococcus aureus, Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | S. aureus | 15 µg/mL |

| Compound E | E. coli | 20 µg/mL |

Study 1: Antitumor Activity

A study conducted by Xia et al. (2022) synthesized several triazine derivatives and assessed their antitumor activity against human cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition and induced apoptosis in cancer cells.

Study 2: Antimicrobial Efficacy

In another investigation by Fan et al. (2023), the antimicrobial efficacy of a triazine derivative was tested against common pathogens. The results showed that the compound effectively inhibited bacterial growth, suggesting potential therapeutic applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.